A Comprehensive Technical Guide to 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3,4-Dichlorophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a synthetically versatile structure. The presence of a terminal alkyne, a primary alcohol, and a dichlorinated phenyl ring makes it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a detailed protocol for its synthesis via Sonogashira coupling, and a discussion of its potential applications, particularly in the development of novel therapeutics. The content herein is curated to provide both foundational knowledge and practical insights for professionals in chemical research and drug development.
Introduction: The Strategic Importance of Arylpropargyl Alcohols
Arylpropargyl alcohols, the class of compounds to which 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol belongs, are highly valued intermediates in organic synthesis.[1] The dual functionality of the alcohol and alkyne groups allows for a wide range of chemical transformations. The alkyne moiety can participate in powerful coupling reactions, such as the Sonogashira reaction, and cycloadditions, while the hydroxyl group can be derivatized or oxidized to introduce further complexity.[2][3]
The 3,4-dichlorophenyl group is a common structural motif in many pharmaceuticals, contributing to favorable pharmacokinetic properties by increasing lipophilicity and metabolic stability.[4][5] Its presence in molecules like the antidepressant sertraline highlights its importance in modulating biological activity.[4] Consequently, 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol serves as a strategic precursor for creating novel chemical entities with potential therapeutic value.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development.
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IUPAC Name: 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
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CAS Number: 220707-94-8[6]
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Molecular Formula: C₉H₆Cl₂O[6]
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Molecular Weight: 201.05 g/mol [6]
The key structural features—a rigid dichlorophenyl ring, a linear alkyne linker, and a polar hydroxyl group—dictate its physical and chemical behavior. These properties are summarized below.
| Property | Value | Source |
| Boiling Point | 314.8 °C at 760 mmHg | [6] |
| Density | 1.411 g/cm³ | [6] |
| Flash Point | 127.4 °C | [6] |
| LogP (octanol/water) | 2.337 | [6] |
| Polar Surface Area (PSA) | 20.23 Ų | [6] |
The LogP value suggests moderate lipophilicity, a desirable trait for cell membrane permeability in drug candidates. The polar surface area, attributed to the hydroxyl group, indicates potential for hydrogen bonding, which is crucial for molecular recognition at biological targets.
Synthesis and Characterization: A Validated Protocol
The most common and efficient method for synthesizing 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (an iodinated or brominated dichlorobenzene).[2][7][8]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of the target compound.
Caption: A typical workflow for the synthesis and purification of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol.
Detailed Experimental Protocol
This protocol is based on established Sonogashira coupling procedures.[6]
Materials:
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3,4-Dichloroiodobenzene
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Propargyl alcohol
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3,4-dichloroiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
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Solvent and Reagents: Add anhydrous THF, followed by triethylamine (2.0 eq). Stir the mixture until all solids are dissolved.
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Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture at room temperature.
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Reaction: Heat the mixture to 35°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The mild heating accelerates the catalytic cycle without promoting significant side reactions. Triethylamine acts as both a base to deprotonate the alkyne and a scavenger for the HI byproduct.
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Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Validation: Collect the fractions containing the product and concentrate to yield 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol as a solid or oil. Confirm the identity and purity of the product using spectroscopic methods.
Spectroscopic Validation
A self-validating protocol requires rigorous characterization to confirm the structure of the final product.
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¹H NMR: Expect signals corresponding to the aromatic protons on the dichlorophenyl ring, a singlet for the methylene protons adjacent to the hydroxyl group (-CH₂OH), and a triplet for the hydroxyl proton (which may exchange with D₂O).
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¹³C NMR: Expect distinct signals for the two alkyne carbons, the methylene carbon, and the six carbons of the dichlorophenyl ring (four of which will be unique due to the substitution pattern).
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IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (weak, ~2200 cm⁻¹), and C-Cl stretches in the fingerprint region.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (201.05), with a characteristic isotopic pattern for two chlorine atoms.
Reactivity and Applications in Drug Development
The synthetic utility of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol stems from the reactivity of its functional groups, making it a precursor for a diverse range of more complex molecules.
Chemical Reactivity
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Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde (propiolaldehyde) or carboxylic acid, providing a handle for amide coupling or other conjugations.[3]
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Derivatization of the Alcohol: The hydroxyl group can be converted into esters, ethers, or leaving groups for nucleophilic substitution.
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Reactions of the Alkyne: The terminal alkyne is suitable for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazoles, or further Sonogashira couplings to extend the conjugated system.
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Gold-Catalyzed Reactions: Propargyl alcohols can undergo gold-catalyzed rearrangements and additions with various nucleophiles to form complex structures like allenes and indenes.[9]
Potential as a Scaffold in Medicinal Chemistry
While specific biological activities for 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol itself are not widely reported, its structural motifs are present in many bioactive compounds. Arylpropargyl and homopropargyl alcohols have been investigated for antibacterial and other biological activities.[1][10] The true value of this compound lies in its use as a starting material for generating libraries of drug-like molecules.
Potential Therapeutic Areas:
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Antimicrobial Agents: Dichlorinated phenyl rings are found in numerous antimicrobial compounds.[11] The propargyl alcohol moiety can be used to link this core to other pharmacophores, potentially leading to novel antibacterial or antifungal agents.
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Anticancer Agents: Chalcones, which are α,β-unsaturated ketones, can be synthesized from precursors like this compound and have shown a wide range of anticancer properties.[12][13][14] The dichlorophenyl group is also present in some kinase inhibitors.[4]
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CNS Agents: As previously mentioned, the 3,4-dichlorophenyl group is critical for the activity of the SSRI sertraline.[4] This scaffold could be used to develop new modulators of neurotransmitter transporters or receptors.
Hypothetical Drug Discovery Pathway
The following diagram illustrates a potential pathway from the starting material to a hypothetical bioactive agent, such as a kinase inhibitor.
Caption: A hypothetical synthetic route for developing a complex therapeutic agent from the title compound.
Conclusion
3-(3,4-Dichlorophenyl)prop-2-yn-1-ol represents a powerful and versatile building block for chemical synthesis. Its well-defined structure, accessible synthesis via robust methods like the Sonogashira coupling, and the strategic combination of reactive functional groups make it highly attractive for researchers in drug discovery and materials science. By leveraging the known reactivity of the propargyl alcohol and the favorable properties of the dichlorophenyl moiety, scientists can efficiently generate diverse molecular architectures for screening and development, paving the way for the next generation of innovative chemical entities.
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